N-Cyclopropyl 2-(boc-amino)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-7(9(14)13-8-5-6-8)12-10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSXTHESPUYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance and Role of Amino Acid Derivatives in Contemporary Organic Chemistry
Amino acid derivatives are fundamental building blocks in modern organic chemistry, extending far beyond their natural role in protein synthesis. Their importance stems from their inherent chirality and the presence of multiple reactive functional groups—the amino group, the carboxylic acid, and the side chain—which can be selectively protected and modified. This allows for the construction of a vast array of complex and stereochemically defined molecules.
The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a cornerstone of modern peptide synthesis and the broader use of amino acid derivatives. fiveable.me The Boc group provides a robust yet readily cleavable shield for the amino functionality, enabling chemists to control the sequence of bond formation and prevent unwanted side reactions. fiveable.mereddit.com This strategic protection is crucial for the stepwise assembly of peptides and the incorporation of amino acid motifs into non-peptidic structures. researchgate.net
Beyond peptides, amino acid derivatives serve as chiral templates and precursors for the synthesis of a wide range of pharmaceuticals, agrochemicals, and catalysts. Their stereochemical information can be transferred to new stereocenters, making them invaluable in asymmetric synthesis. The diverse functionalities present in their side chains offer numerous handles for chemical manipulation, allowing for the creation of peptidomimetics with enhanced stability and biological activity, as well as novel heterocyclic compounds and other complex natural product analogs.
Strategic Positioning of N Cyclopropyl 2 Boc Amino Propanamide As a Versatile Synthetic Intermediate
N-Cyclopropyl 2-(boc-amino)propanamide holds a strategic position as a versatile synthetic intermediate due to its unique structural features. The incorporation of a cyclopropane (B1198618) ring into an amino acid framework introduces significant conformational rigidity. nih.gov This is a highly sought-after property in medicinal chemistry, as it can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. The cyclopropyl (B3062369) group, being a small and lipophilic moiety, can also improve the pharmacokinetic properties of a drug candidate, such as its metabolic stability and membrane permeability.
The Boc-protected amino group and the N-cyclopropylamide functionality provide orthogonal handles for further synthetic transformations. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be acylated, alkylated, or used in the formation of other nitrogen-containing functional groups. The N-cyclopropylamide, while generally stable, can also participate in specific chemical transformations.
As a chiral building block, this compound is particularly valuable in the synthesis of non-canonical amino acids and conformationally constrained peptides. nih.govnih.gov These modified peptides often exhibit improved resistance to enzymatic degradation compared to their natural counterparts, a critical factor in the development of peptide-based therapeutics. The defined stereochemistry of the alanine-derived core allows for the precise construction of stereochemically complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1105627-30-2 |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
Note: The data in this table is compiled from various chemical supplier databases. chemicalbridge.co.ukbldpharm.com
Historical Context and Evolution of Research on Propanamide Scaffolds
The propanamide functional group is a specific type of amide, a fundamental linkage in organic chemistry and biochemistry. The history of amides is intrinsically linked to the development of organic chemistry itself, with early studies focusing on their synthesis and reactivity. The formation of the amide bond is a cornerstone of peptide chemistry, and much of the early research into amide synthesis was driven by the desire to synthesize peptides and proteins.
The evolution of research on propanamide scaffolds can be seen as a parallel to the broader advancements in amide bond formation. Initially, harsh conditions were often required for amide synthesis. However, the development of modern coupling reagents in the mid-20th century revolutionized the field, allowing for the mild and efficient formation of amide bonds under ambient conditions. This was a critical step for the synthesis of complex molecules containing sensitive functional groups.
In recent decades, research on propanamide scaffolds has diversified significantly. Beyond their role in peptides, propanamides are now recognized as important structural motifs in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. fiveable.me The development of asymmetric synthesis has enabled the preparation of chiral propanamides with high enantiomeric purity, further expanding their utility as building blocks for complex targets. The propanamide moiety can influence the physicochemical properties of a molecule, such as its solubility and ability to participate in hydrogen bonding, which is crucial for its biological activity.
Overview of Key Research Directions and Challenges
Classical and Contemporary Approaches to Amide Bond Formation in Propanamide Synthesis
The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules. researchgate.netresearchgate.net The synthesis of this compound hinges on the efficient coupling of a protected alanine derivative with cyclopropylamine (B47189). Over the years, a variety of methods have been developed, ranging from classical direct amidation to more modern approaches employing sophisticated coupling reagents. ucl.ac.ukucl.ac.uk
Direct Amidation Protocols
Direct amidation involves the reaction of a carboxylic acid with an amine, typically at elevated temperatures, to form an amide with the concomitant removal of water. nih.gov While conceptually simple, these methods often require harsh reaction conditions and can be limited in scope, particularly for sensitive substrates. nih.govacs.org For the synthesis of propanamides, direct reaction of propionic acid with an amine can be achieved, but this is less common for more complex and protected amino acid derivatives due to the potential for side reactions and racemization. google.com
More contemporary direct amidation methods utilize activating agents that facilitate the reaction under milder conditions. For instance, borate (B1201080) esters like B(OCH2CF3)3 have been shown to be effective reagents for the direct amidation of a wide range of carboxylic acids and amines. nih.govacs.org These reactions can often be performed open to the air and with equimolar amounts of the acid and amine. acs.org Another approach involves the use of transition-metal-free, solvent-free conditions mediated by bases like sodium tert-butoxide (NaOtBu) for the direct amidation of unactivated esters. rsc.org Nature-inspired methods relying on the in-situ formation of thioesters, which then react with amines, also represent a green and efficient strategy for direct amide bond formation. nih.govrsc.org
Table 1: Comparison of Direct Amidation Protocols
| Protocol | Activating Agent/Catalyst | Key Advantages | Potential Limitations |
|---|---|---|---|
| Thermal Condensation | Heat | Atom economical, no reagents | Harsh conditions, limited scope |
| Borate Ester-Mediated | B(OCH2CF3)3 | Mild conditions, broad scope | Requires stoichiometric reagent |
| Base-Mediated (from esters) | NaOtBu | Transition-metal-free, solvent-free | Starts from ester, not carboxylic acid |
| Thioester-Mediated | Dithiocarbamate | Green, one-pot process | May require specific dithiocarbamates |
Activated Ester and Coupling Reagent Strategies (e.g., HBTU, EDCI)
The most widely employed methods for amide bond formation, especially in peptide synthesis and for complex molecules, involve the use of coupling reagents. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net This approach generally proceeds under mild conditions, minimizing the risk of racemization and side reactions. ucl.ac.uk
Commonly used coupling reagents can be broadly categorized into carbodiimides and uronium/phosphonium salts. researchgate.net
Carbodiimides : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide (B86325) that activates carboxylic acids to form an O-acylisourea intermediate. researchgate.netresearchgate.net This intermediate is highly reactive and can be attacked by an amine to form the desired amide. To suppress side reactions and reduce racemization, EDCI is often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). creative-peptides.com
Uronium/Phosphonium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents. peptide.com HBTU reacts with a carboxylic acid in the presence of a base to form an activated HOBt ester, which then rapidly reacts with the amine. creative-peptides.compeptide.com These reagents are known for their high reactivity and the short reaction times they afford. peptide.com HATU, a related uronium salt, is even more reactive and is often preferred for difficult couplings. peptide.com
In the context of synthesizing this compound, a typical procedure would involve the reaction of N-Boc-alanine with cyclopropylamine in the presence of a coupling reagent like HBTU or EDCI/HOBt and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). researchgate.net
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent | Class | Mechanism of Action | Common Additives |
|---|---|---|---|
| EDCI | Carbodiimide | Forms O-acylisourea intermediate | HOBt, Oxyma |
| HBTU | Uronium Salt | Forms HOBt active ester | Base (e.g., DIPEA) |
| HATU | Uronium Salt | Forms HOAt active ester | Base (e.g., DIPEA) |
| PyBOP | Phosphonium Salt | Forms HOBt active ester | Base (e.g., DIPEA) |
Regioselective and Chemoselective Introduction of the Boc-Protected Amino Moiety
The successful synthesis of this compound requires the selective protection of the amino group of the alanine precursor. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. chemistrysteps.comnih.gov
Protection Strategies for Amino Groups in Propanamide Precursors
The introduction of the Boc group onto the amino group of alanine is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. numberanalytics.com This reaction is generally high-yielding and chemoselective for the amino group, even in the presence of other nucleophilic functional groups like hydroxyl or carboxyl groups, provided the reaction conditions are carefully controlled. nih.govresearchgate.net
Several protocols have been developed for the N-tert-butyloxycarbonylation of amines. organic-chemistry.org These methods often aim to be environmentally friendly and efficient. For example, catalyst-free N-Boc protection of amines can be achieved in water, offering a green alternative to traditional methods that use organic solvents. nih.gov The use of a catalytic amount of iodine under solvent-free conditions has also been reported as an efficient method for the protection of various amines. organic-chemistry.org The choice of solvent and base can be crucial for achieving high chemoselectivity, especially when dealing with substrates containing multiple reactive sites. researchgate.net For instance, in the case of amino alcohols, careful selection of conditions can prevent the formation of undesired oxazolidinone byproducts. nih.gov
Orthogonal Protecting Group Considerations
In the synthesis of more complex molecules or peptides, the concept of orthogonal protecting groups is of paramount importance. iris-biotech.depeptide.com Orthogonal protecting groups are groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others. jocpr.comnih.gov
In the context of this compound, the Boc group is acid-labile. chemistrysteps.compeptide.com If the synthesis were to be extended, for example, by incorporating this building block into a larger peptide, other functional groups on the molecule might be protected with groups that are stable to acid but can be removed under different conditions. A common orthogonal partner to the Boc group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. iris-biotech.depeptide.com Another example is the benzyloxycarbonyl (Cbz or Z) group, which is typically removed by catalytic hydrogenolysis. chemistrysteps.compeptide.com
The use of an orthogonal protection strategy allows for the sequential manipulation of different parts of a molecule without affecting other protected functional groups. peptide.comnih.gov For instance, if a molecule contained both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group could be selectively removed with a base like piperidine, leaving the Boc group intact for a subsequent transformation. iris-biotech.de
Stereoselective and Enantioselective Synthesis of this compound
The biological activity of chiral molecules is often highly dependent on their stereochemistry. This compound possesses a stereocenter at the alpha-carbon of the propanamide backbone. Therefore, controlling the stereochemistry during its synthesis is crucial. This can be achieved by starting with an enantiomerically pure starting material or by employing a stereoselective or enantioselective synthetic route.
Starting with enantiopure N-Boc-L-alanine or N-Boc-D-alanine is the most straightforward approach to obtain the corresponding enantiomer of this compound. The amide coupling reaction, when carried out with modern coupling reagents under appropriate conditions, generally proceeds with minimal racemization. researchgate.net
Alternatively, enantioselective methods can be employed to create the chiral center. For instance, asymmetric hydrogenation of a suitable prochiral precursor could yield the desired enantiomer. While not directly applied to this specific target in the provided context, the principles of enantioselective synthesis of amino acids are well-established. researchgate.net
Furthermore, the synthesis of molecules containing cyclopropyl groups can also involve stereoselective steps. For example, the diastereoselective synthesis of trans-2-substituted-cyclopropylamines has been reported from α-chloroaldehydes. chemrxiv.org While the cyclopropylamine in the target molecule is unsubstituted, the synthesis of more complex analogs could benefit from such stereocontrolled methods for introducing the cyclopropyl moiety. nih.gov The development of versatile and stereocontrolled synthetic routes to novel cyclopropyl-containing nucleosides, for instance, highlights the importance of controlling stereochemistry in all parts of the molecule. nih.gov
Chiral Pool and Auxiliary-Mediated Approaches
The chiral pool approach is a powerful strategy in asymmetric synthesis, utilizing readily available enantiomerically pure natural products as starting materials. nih.gov For the synthesis of α-amino propanamides, naturally occurring α-amino acids like alanine are ideal chiral precursors. nih.gov The inherent chirality of these starting materials is transferred to the target molecule, establishing the desired stereocenter. nih.gov
In a typical sequence, the carboxylic acid of a Boc-protected amino acid (e.g., Boc-alanine) is activated and then coupled with cyclopropylamine to form the desired amide bond. The use of chiral auxiliaries represents another effective method. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.
Table 1: Comparison of Chiral Pool and Auxiliary-Mediated Approaches
| Feature | Chiral Pool Approach | Auxiliary-Mediated Approach |
| Chiral Source | Starting material (e.g., L-alanine) | Reagent (Chiral Auxiliary) |
| Key Advantage | Direct incorporation of chirality | High stereoselectivity, often tunable |
| Consideration | Limited to the availability of chiral starting materials | Requires additional steps for attachment and removal of the auxiliary |
Asymmetric Catalysis in α-Amino Propanamide Synthesis
Asymmetric catalysis has become a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically enriched compounds. frontiersin.org In the context of α-amino propanamide synthesis, chiral catalysts can be employed to control the stereoselective formation of the C-N or C-C bonds that define the α-stereocenter.
For instance, the enantioselective addition of nucleophiles to imines, catalyzed by a chiral catalyst, is a common strategy for synthesizing α-amino acid derivatives. acs.org Modified cinchona alkaloids, for example, can act as bifunctional, hydrogen-bonding catalysts in the addition of masked acyl cyanides to N-Boc-aldimines, yielding adducts with high enantioselectivity. acs.org These adducts can then be converted to the desired α-amino propanamide. Prolinamide-based organocatalysts have also proven effective in various asymmetric transformations. researchgate.net
Table 2: Examples of Asymmetric Catalytic Methods
| Catalytic System | Reaction Type | Key Features |
| Chiral Phosphoric Acids | Hydrocyanation of Imines | Can provide high enantioselectivity for the formation of α-aminonitriles, precursors to α-amino acids. |
| Rhodium(II) Prolinate Complexes | Cyclopropanation | Effective for the enantioselective cyclopropanation of alkenes with vinyldiazoacetates. acs.org |
| Proline-derived Organocatalysts | Aldol and Mannich Reactions | Versatile catalysts for creating chiral C-C and C-N bonds under mild conditions. unibo.itmdpi.com |
Diastereoselective Control in Cyclopropyl Ring Incorporation
The incorporation of the cyclopropyl ring is a defining feature of the target molecule. When the molecule already contains a chiral center, the introduction of the cyclopropyl group can lead to the formation of diastereomers. Therefore, controlling the diastereoselectivity of this step is crucial.
Several methods exist for the stereoselective synthesis of cyclopropanes. unl.pt One common approach involves the reaction of an alkene with a carbene or carbenoid. The stereochemistry of the starting alkene can often be transferred to the cyclopropane product. For instance, the Simmons-Smith reaction, which utilizes a zinc-carbenoid species, is a well-established method for cyclopropanation. unl.pt The presence of directing groups, such as hydroxyl groups, on the alkene substrate can lead to high levels of diastereoselectivity. unl.pt More recent methods have explored electrochemical approaches for the diastereoselective synthesis of cyclopropanes from unactivated alkenes and carbon pronucleophiles, offering a scalable and functional group tolerant alternative. nih.govresearchgate.net
Innovative and Sustainable Synthetic Routes
The pharmaceutical industry is increasingly focused on developing more efficient and environmentally friendly manufacturing processes. This has led to the exploration of innovative technologies like flow chemistry and the adoption of green chemistry principles. researchgate.netbiotage.com
Application of Flow Chemistry in Propanamide Manufacturing
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govamidetech.com The formation of amide bonds, a key step in the synthesis of this compound, is well-suited for flow chemistry. nih.govresearchgate.netrsc.org
In a flow setup, solutions of the carboxylic acid and amine are continuously pumped and mixed in a reactor coil, often at elevated temperatures and pressures, to accelerate the reaction. rsc.org The use of solid-supported coupling agents or catalysts can simplify purification, as these can be packed into a column through which the reaction mixture flows. nih.gov This approach can significantly reduce reaction times and improve space-time yields. nih.gov
Green Chemistry Principles in this compound Synthesis
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. xtalks.compeptide.com In the synthesis of this compound, several of these principles can be applied.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is a key focus in peptide synthesis and related amide bond formations. biotage.comadvancedchemtech.com Water is also being explored as an environmentally benign solvent for some steps. advancedchemtech.com
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents, as they are used in small amounts and can, in principle, be recycled. peptide.com
Design for Energy Efficiency: Flow chemistry can contribute to energy efficiency by enabling better heat transfer and reducing the need for large-scale heating and cooling of batch reactors. amidetech.com
Recent research in solid-phase peptide synthesis (SPPS), a related field, has demonstrated strategies for reducing solvent and reagent use, and even eliminating the use of DMF entirely. xtalks.comrsc.org These advancements are directly applicable to the synthesis of this compound.
Post-Synthetic Modifications and Derivatization Strategies
Once the core structure of this compound is assembled, it can be further modified to create a library of analogs for structure-activity relationship (SAR) studies. The Boc (tert-butoxycarbonyl) protecting group plays a pivotal role in these strategies. researchgate.net
The Boc group is stable under a wide range of conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), to reveal the free amine. masterorganicchemistry.comorganic-chemistry.org This free amine can then be acylated, alkylated, or used in other coupling reactions to introduce a variety of substituents.
Furthermore, if the synthesis starts with a chiral building block that contains other functional groups, these can be manipulated post-synthetically. For example, if the amino acid precursor contains a pendant ester, it can be hydrolyzed to the carboxylic acid or reduced to an alcohol, providing further points for derivatization. The Boc group itself can sometimes participate in rearrangements or be used to activate adjacent bonds for cleavage under specific basic conditions. rsc.orgrsc.org
Table 3: Common Post-Synthetic Modifications
| Reaction | Reagents | Resulting Functional Group |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Primary Amine |
| Acylation | Acyl Chloride, Base | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |
Reactivity Profiles of the Boc-Protected Amine Functionality
The Boc group is a widely utilized protecting group in organic synthesis, prized for its stability in a variety of reaction conditions and its susceptibility to cleavage under specific, typically acidic, protocols. nih.gov This allows for the temporary masking of the amine's nucleophilicity and basicity while other parts of the molecule are modified.
The removal of the Boc protecting group is a fundamental transformation, unmasking the primary amine for further functionalization. This deprotection is most commonly achieved under acidic conditions, which disrupt the carbamate (B1207046) linkage, releasing the free amine, carbon dioxide, and tert-butyl cation, which typically forms isobutylene. fishersci.co.ukyoutube.com The choice of acid and solvent is crucial to ensure selectivity and avoid unwanted side reactions, such as the opening of the acid-sensitive cyclopropyl ring.
Common methods for Boc-deprotection include the use of strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. fishersci.co.ukreddit.com These reactions are typically rapid and occur at room temperature. fishersci.co.uk Additionally, thermal deprotection methods in the absence of an acid catalyst have been developed, offering an alternative for substrates with acid-sensitive functionalities. nih.gov
Table 1: Selected Methods for Boc-Deprotection
| Reagent(s) | Solvent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | A common and effective method; TFA is volatile and easily removed. fishersci.co.ukreddit.com |
| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate | Room Temp | Yields the amine hydrochloride salt directly. reddit.comresearchgate.net |
| Phosphoric Acid | - | - | Used in certain methodologies for Boc removal. nih.gov |
Upon successful deprotection, the resulting N-cyclopropyl-2-aminopropanamide possesses a free primary amine, which can readily participate in a variety of subsequent reactions, including nucleophilic additions and substitutions.
Once the amine is deprotected, it serves as a versatile handle for molecular elaboration. Its nucleophilic character allows it to react with a wide range of electrophiles to form new covalent bonds, leading to diverse derivatives. Common derivatizations include:
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form new, more complex amides.
Alkylation: Reaction with alkyl halides or other alkylating agents to produce secondary or tertiary amines. This reaction must be carefully controlled to prevent over-alkylation.
Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amines.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to yield sulfonamides.
These transformations are fundamental in synthetic chemistry for building molecular complexity and modifying the physicochemical properties of the parent molecule.
Transformations of the Amide Bond and Carboxamide Moiety
The amide bond is characterized by significant resonance stabilization, rendering it relatively unreactive compared to other carbonyl derivatives. However, under forcing conditions, it can undergo several important transformations. masterorganicchemistry.com
Amide hydrolysis involves the cleavage of the C-N bond, breaking the molecule into its constituent carboxylic acid and amine fragments. This reaction can be catalyzed by either acid or base, typically requiring elevated temperatures. chemguide.co.uklibretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: Heating the amide in the presence of a strong aqueous acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.comlibretexts.org This process would yield Boc-protected alanine and cyclopropylamine (or their respective ammonium (B1175870) salts).
Base-Catalyzed Hydrolysis (Saponification): This reaction involves heating the amide with a strong aqueous base, such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The products are the carboxylate salt of Boc-alanine and free cyclopropylamine. libretexts.org
Transamidation, the exchange of the amine portion of an amide, is a more challenging transformation due to the poor leaving group ability of the amide anion but can be achieved under specific catalytic conditions.
The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group (-CH₂-), converting the amide into an amine. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with LiAlH₄ would reduce the carboxamide moiety to yield N-(2-(Boc-amino)propyl)cyclopropanemethanamine. Other reducing systems involving silanes with iridium or boron catalysts have also been developed for amide reduction, sometimes offering greater functional group tolerance. organic-chemistry.org
Table 2: Common Reagents for Amide Reduction
| Reagent(s) | Product | Typical Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Amine | Anhydrous ether or THF, followed by aqueous workup. masterorganicchemistry.com |
| Silanes (e.g., Et₂SiH₂) + Iridium Catalyst | Amine or Imine | Can allow for stepwise reduction. organic-chemistry.org |
The direct oxidation of the amide linkage is less common but can be achieved with specialized reagents, though it is not a typical transformation for this class of compounds.
Chemical Behavior and Transformations of the Cyclopropyl Ring System
The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain (approximately 27.5 kcal/mol), which imparts unique chemical properties. unl.pt While often stable to many common reagents, this strain energy can be released in various ring-opening or rearrangement reactions under specific conditions. unl.pt
The stability of the cyclopropyl ring is generally high under the conditions used for Boc-deprotection and many standard derivatizations. However, certain reagents and conditions can induce transformations:
Lewis Acid-Induced Rearrangement: Strong Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), have been shown to promote the ring-opening rearrangement of N-cyclopropyl amides to form N-(2-chloropropyl)amides or cyclize into oxazolines. rsc.orgresearchgate.net
Ring-Expanding Reactions: In the presence of triphenylphosphine (B44618) and carbon tetrahalides, cyclopropyl amides can undergo ring expansion to yield N-substituted pyrrolidin-2-ones. nih.gov
Radical Reactions: Acyl radicals generated from cyclopropyl selenyl esters can lead to ring-opened products like γ,δ-unsaturated aldehydes. nih.gov
Photochemical Cycloadditions: N-aryl cyclopropylamines can participate in formal [3+2] cycloadditions with α,β-unsaturated carbonyl compounds under photochemical activation, where the cyclopropyl ring opens to form a new five-membered ring. chemrxiv.org
Oxidative Metabolism: In biological systems, N-cyclopropylamines can undergo oxidative N-dealkylation catalyzed by enzymes like cytochrome P450. This process can involve single-electron transfer (SET) from the nitrogen, leading to the formation of an aminium radical cation that subsequently undergoes fragmentation of the cyclopropyl ring. hyphadiscovery.comnih.gov
These reactions highlight the latent reactivity of the cyclopropyl ring, which can be exploited for complex molecular constructions, though care must be taken to avoid these pathways when targeting other functional groups in the molecule. rsc.org
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| tert-butoxycarbonyl (Boc) |
| Trifluoroacetic acid (TFA) |
| Dichloromethane (DCM) |
| Hydrogen chloride (HCl) |
| Dioxane |
| Ethyl acetate |
| N-cyclopropyl-2-aminopropanamide |
| Sodium cyanoborohydride |
| Tosyl chloride |
| Sulfuric acid (H₂SO₄) |
| Sodium hydroxide |
| Lithium aluminum hydride (LiAlH₄) |
| Aluminum trichloride (AlCl₃) |
| N-(2-chloropropyl)amides |
| Oxazolines |
| Triphenylphosphine |
| Carbon tetrahalides |
| N-substituted pyrrolidin-2-ones |
| γ,δ-unsaturated aldehydes |
| N-aryl cyclopropylamines |
| α,β-unsaturated carbonyl compounds |
| Boc-protected alanine |
| Cyclopropylamine |
| N-(2-(Boc-amino)propyl)cyclopropanemethanamine |
Nucleophilic and Electrophilic Ring-Opening Reactions
The cyclopropane ring in N-cyclopropyl amides is susceptible to cleavage under both nucleophilic and electrophilic conditions, driven by the release of ring strain. The regioselectivity of these reactions is often influenced by the nature of the substituents on the ring and the reaction conditions.
Nucleophilic Ring-Opening: In donor-acceptor cyclopropanes, where the cyclopropyl ring is substituted with both an electron-donating and an electron-withdrawing group, nucleophilic attack is a common mode of reaction. For N-cyclopropyl amides, the amide group can act as an activating group. The reaction typically involves the attack of a nucleophile on one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond. A variety of N-nucleophiles, including amines, amides, hydrazines, and azides, have been shown to open the ring of donor-acceptor cyclopropanes, providing access to 1,3-functionalized compounds.
Electrophilic Ring-Opening: Superacid-promoted reactions can induce the electrophilic cleavage of the cyclopropane ring. For instance, in the presence of an acid like trifluoromethanesulfonic acid (CF3SO3H), the amide carbonyl can be protonated, forming a carboxonium ion. This enhances the electron-withdrawing nature of the amide group, which can lead to the cleavage of either the vicinal (C1-C2) or distal (C2-C3) bond of the cyclopropane ring, depending on the substitution pattern and the stability of the resulting carbocationic intermediates. For example, the reaction of trans-2-phenylcyclopropylamine derivatives with superacids can lead to regioselective protonation and cleavage of the distal C2-C3 bond. A ring-opening rearrangement of N-cyclopropylamides has also been demonstrated in the presence of Lewis acids like AlCl3, proceeding through a proposed aziridine (B145994) intermediate to yield N-(2-chloropropyl)amides or 5-methyl-2-oxazolines.
[3+2] Cycloaddition Reactions and Related Carbocyclic Fusions
The strained C-C bonds of the cyclopropyl group can act as a three-carbon synthon in cycloaddition reactions, providing a powerful tool for the synthesis of five-membered rings.
Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating [3+2] cycloaddition reactions of cyclopropylamines with olefins. In these reactions, the cyclopropylamine undergoes single-electron transfer (SET) to a photoexcited catalyst, generating a nitrogen-centered radical cation. This intermediate then undergoes rapid ring opening to form a 1,3-radical cation, which can engage with an olefin in a [3+2] cycloaddition to afford cyclopentylamine (B150401) derivatives. Both monocyclic and bicyclic cyclopropylamines have been shown to participate in these reactions with a variety of olefins, including styrenes.
Furthermore, formal photochemical [3+2] cycloadditions using N-aryl cyclopropylamines and α,β-unsaturated carbonyl systems have been reported to proceed without the need for a photocatalyst. This process is also believed to occur via a single electron transfer (SET) mechanism, triggered by photoexcitation of the cyclopropylaniline, leading to the formation of N-arylaminocycloalkyl compounds in good to excellent yields. The diastereoselectivity of these cycloadditions can be influenced by the substituents on both the cyclopropylamine and the olefin. Asymmetric versions of these photocycloadditions have also been developed using chiral hydrogen-bonding catalysis, allowing for the synthesis of enantioenriched cyclopentylamine derivatives from reactions with electron-rich and electron-neutral olefins.
Functionalization and Derivatization of the Cyclopropyl Unit
While the cyclopropyl ring is often consumed in ring-opening and cycloaddition reactions, it is also possible to functionalize the ring itself or use it as a scaffold for further chemical modifications. The synthesis of cyclopropane-containing fragments is of significant interest in medicinal chemistry.
The amide functionality attached to the cyclopropyl ring can be a handle for various transformations. For instance, the Curtius rearrangement of cyclopropanecarboxylic acids is a common method for the synthesis of cyclopropylamines. Furthermore, the N-H bond of the amide can undergo various substitution reactions.
It is important to note that the Boc-protecting group on the amino acid portion of this compound is sensitive to acidic conditions. This allows for selective deprotection to reveal a free amine, which can then be subjected to a wide range of functionalization reactions, such as acylation, alkylation, and sulfonylation, without affecting the N-cyclopropyl amide moiety under appropriate conditions.
Compatibility and Cross-Reactivity with Diverse Reagents
The compatibility of this compound with various reagents is governed by the relative reactivity of its functional groups.
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including catalytic hydrogenation, and reactions with most nucleophiles and bases. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent. This lability in the presence of acid must be considered when planning synthetic steps involving acidic reagents or byproducts.
Amide Bond: The amide bond is generally robust but can be hydrolyzed under strong acidic or basic conditions, typically requiring elevated temperatures. It is generally stable to a wide range of reducing and oxidizing agents that are compatible with the Boc group and the cyclopropyl ring.
Cyclopropyl Ring: The cyclopropyl ring is stable to many common reagents used in organic synthesis. However, as discussed, it is susceptible to cleavage under strongly acidic conditions and can participate in reactions promoted by transition metals or photoredox catalysts. Its stability towards specific reagents would need to be evaluated on a case-by-case basis. For example, catalytic hydrogenation may lead to ring opening under harsh conditions, although it is generally stable to milder hydrogenation conditions used for other functional groups.
The following table provides a general overview of the expected compatibility of the key functional groups in this compound with common classes of reagents.
| Reagent Class | Boc-Protected Amine | N-Cyclopropyl Amide | Expected Outcome for this compound |
| Strong Acids (e.g., TFA, HCl) | Labile (Cleavage) | Potentially Labile (Ring Opening) | Deprotection of the Boc group and potential for cyclopropane ring opening. |
| Strong Bases (e.g., NaOH, reflux) | Stable | Labile (Hydrolysis) | Potential for amide bond hydrolysis. |
| Mild Bases (e.g., Et3N, DIPEA) | Stable | Stable | Generally compatible. |
| Reducing Agents (e.g., NaBH4, LiAlH4) | Stable | Reducible | Reduction of the amide is possible, especially with strong reducing agents like LiAlH4. |
| Oxidizing Agents (e.g., PCC, KMnO4) | Stable | Stable | Generally compatible, depending on the specific oxidant and conditions. |
| Photoredox Catalysts (e.g., Ru(bpy)3Cl2) | Stable | Reactive (Radical Formation) | Potential for [3+2] cycloaddition reactions if an appropriate reaction partner is present. |
| Nucleophiles (e.g., R-NH2, R-OH) | Stable | Potentially Reactive (Ring Opening) | Ring-opening is possible, especially with donor-acceptor substitution patterns. |
This interactive table summarizes the expected compatibility. Specific reaction outcomes will be highly dependent on the precise reagents and conditions employed.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to determining the precise atomic arrangement and bonding within a molecule. For a compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy would be employed for a complete structural confirmation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
For this compound, ¹H NMR would identify all the unique proton environments. For instance, one would expect to see characteristic signals for the cyclopropyl ring protons, the methine and methyl protons of the alanine backbone, the amide N-H proton, and the large singlet corresponding to the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group. The coupling patterns (splitting) between adjacent protons would be crucial in confirming the connectivity.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom would give a distinct signal, and their chemical shifts would indicate their functional group environment (e.g., carbonyl, aliphatic).
¹⁵N NMR, although less common, would provide direct information about the nitrogen atoms in the amide and carbamate groups, which can be valuable for studying electronic effects and hydrogen bonding.
Illustrative NMR Data for a Related Structure While specific data for the target compound is unavailable, the following table provides typical ¹H NMR chemical shifts for a structurally related compound, N-Cyclopropylacetamide, to illustrate the expected regions for the cyclopropyl and amide protons.
| Proton Type | Illustrative Chemical Shift (ppm) |
| Amide N-H | 7.5 - 8.5 |
| Cyclopropyl CH | 2.5 - 2.8 |
| Acetyl CH₃ | 1.9 - 2.1 |
| Cyclopropyl CH₂ | 0.4 - 0.8 |
This data is for illustrative purposes only and does not represent the actual data for this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and, with high-resolution instruments, its exact molecular formula.
For this compound (C₁₁H₂₀N₂O₃), the expected monoisotopic mass is approximately 228.1474 Da. HRMS would be used to confirm this mass with high precision (typically to within 5 ppm), which provides strong evidence for the molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural clues, for example, the loss of the Boc group (a loss of 100 Da) is a common fragmentation pathway for Boc-protected compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the presence of specific functional groups. In the spectrum of this compound, one would expect to see characteristic absorption bands for:
N-H stretching of the amide and carbamate groups (around 3300 cm⁻¹).
C-H stretching of the aliphatic (alanine and cyclopropyl) and tert-butyl groups (around 2850-3000 cm⁻¹).
C=O stretching of the amide and carbamate carbonyls (typically in the range of 1650-1750 cm⁻¹).
N-H bending and C-N stretching vibrations.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatography is a set of laboratory techniques for the separation of mixtures. For a chiral compound like this compound, which is derived from a specific enantiomer of alanine (L-alanine in the assumed case of natural origin), chromatographic methods are vital for assessing its chemical purity and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques used to separate, identify, and quantify each component in a mixture. A reversed-phase HPLC or UPLC method would typically be developed to assess the chemical purity of this compound. This would involve using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity would be determined by integrating the area of the main peak and comparing it to the total area of all peaks detected.
Chiral Chromatography for Enantiomeric Purity Analysis
Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, often expressed as enantiomeric excess (ee). This is achieved using chiral chromatography, a specialized form of HPLC that employs a chiral stationary phase (CSP). These CSPs are designed to interact differently with the two enantiomers of a compound, leading to their separation in time as they pass through the column. Polysaccharide-based CSPs are commonly used for the separation of N-protected amino acid derivatives. acs.org The development of such a method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.
Illustrative Chiral Separation Conditions for Boc-Amino Acids The following table outlines typical conditions that might be adapted for the chiral analysis of this compound, based on general methods for similar compounds.
| Parameter | Typical Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) |
| Mobile Phase | Hexane/Isopropanol or other normal-phase eluents |
| Detection | UV at 210-220 nm |
These conditions are illustrative and would require optimization for the specific compound.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule such as this compound, which possesses a stereocenter at the second carbon of the propanamide backbone, single-crystal X-ray diffraction would unambiguously establish its absolute configuration as either (S) or (R). This technique would also reveal detailed information about bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state.
In a typical crystal structure of a Boc-protected amino acid amide, one would expect to observe specific intermolecular interactions, such as hydrogen bonding. The amide N-H and the carbamate N-H groups are potential hydrogen bond donors, while the carbonyl oxygens of both the amide and the Boc-protecting group can act as hydrogen bond acceptors. These interactions play a crucial role in the packing of the molecules within the crystal lattice. The bulky tert-butyl group of the Boc protecting group would also significantly influence the crystal packing by introducing steric hindrance.
Table 1: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Chiral space group (e.g., P2₁, P2₁2₁2₁) |
| Key Torsion Angles (°) | C-N(amide)-C(α)-C(carbonyl), N-C(α)-C(carbonyl)-N(cPr) |
| Hydrogen Bonding Motifs | N-H···O=C |
Note: The data in this table is hypothetical and based on common values for similar organic molecules.
Conformational Analysis through Spectroscopic and Diffraction Methods
The conformation of this compound in solution and the solid state can be analyzed using a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), and diffraction methods.
Studies on related secondary N-cyclopropyl amides have revealed interesting and somewhat unexpected conformational behaviors. acs.org Unlike many other aliphatic secondary amides, which predominantly exist as the Z-rotamer (trans) around the amide bond due to steric hindrance, N-cyclopropyl amides have been shown to have a significant population of the E-rotamer (cis). acs.org This phenomenon is attributed to the unique electronic and steric properties of the cyclopropyl group. For this compound, this would mean a conformational equilibrium between the Z and E isomers.
NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in determining the preferred conformation in solution by measuring through-space proton-proton proximities. The rotational barriers around the amide bond and the N-cyclopropyl bond could also be determined using variable temperature NMR studies.
Table 2: Key Conformational Features of N-Cyclopropyl Amides
| Conformational Aspect | Observation in N-Cyclopropyl Amides |
| Amide Bond Rotamer | Significant population of both E (cis) and Z (trans) rotamers. acs.org |
| N-cPr Bond Conformation | Preference for an ortho conformation over the anti conformation. acs.org |
| Influencing Factors | Electronic properties and steric bulk of the cyclopropyl and Boc groups. |
In the solid state, X-ray diffraction would provide a static picture of the molecule's conformation. Comparing this solid-state structure with the solution-state data from NMR would offer valuable insights into the molecule's flexibility and the influence of intermolecular forces on its conformation.
Lack of Specific Research Data Precludes a Detailed Analysis of this compound in Advanced Chemical Synthesis
A comprehensive review of the role of this compound in advanced chemical synthesis, as a specific building block and its applications, cannot be completed at this time due to a lack of specific, publicly available research findings directly detailing its use in the synthesis of complex molecules, the development of bioactive compounds, or as an intermediate in the creation of natural product analogs. While the broader class of cyclopropyl-containing amino acids and propanamide derivatives are recognized for their utility in medicinal chemistry, specific data and examples for this compound remain elusive in the current body of scientific literature.
The unique structural features of cyclopropyl groups, such as their conformational rigidity and electronic properties, make them valuable components in the design of novel therapeutics. nih.govnih.gov The incorporation of a cyclopropyl moiety into a peptide backbone can enforce specific conformations, a crucial aspect in the design of peptidomimetics and macrocyclic systems. nih.govresearchgate.net This conformational constraint can lead to enhanced biological activity and selectivity. nih.govunmc.edu
In the context of drug discovery, propanamide derivatives have been explored for the development of various therapeutic agents, including kinase inhibitors and treatments for cancer. nih.govnih.gov Structure-activity relationship (SAR) studies are a cornerstone of this process, systematically modifying a lead compound to understand the impact of different functional groups on its biological activity. rsc.org The N-cyclopropyl group, in particular, has been noted for its ability to improve hydrogen bonding characteristics in some contexts. nih.gov
Despite these general principles, a detailed exploration of this compound's specific contributions to these fields requires concrete examples from published research. Without studies detailing its application as a precursor, its integration into peptidomimetic or macrocyclic designs, or its use in the generation of SAR libraries, a thorough and scientifically accurate article adhering to the specified outline cannot be generated.
Further research and publication of studies specifically utilizing this compound are needed to fully elucidate its role and potential in advanced chemical synthesis and drug discovery.
Role in Advanced Chemical Synthesis and Building Block Applications
Utility in the Development of Structure-Activity Relationship (SAR) Libraries
Systematic Chemical Modifications for SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization, aiming to understand how specific structural features of a compound influence its biological activity. The N-Cyclopropyl 2-(boc-amino)propanamide scaffold is well-suited for systematic modifications to probe these relationships. The key components of the molecule—the cyclopropyl (B3062369) ring, the propanamide backbone, and the Boc-protecting group—each offer opportunities for targeted chemical alterations.
The cyclopropyl ring, for instance, is a valuable moiety in medicinal chemistry. Its rigid structure can lock the conformation of a molecule, which can lead to enhanced binding to biological targets. Furthermore, the cyclopropyl group can improve metabolic stability and reduce off-target effects. In SAR studies, this ring can be substituted with various functional groups to explore the impact of electronics and sterics on activity. For example, in a series of 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists, the propanamide part (B-region) was modified with a cyclopropyl group to investigate the impact on receptor binding and antagonism. nih.gov
The amide linkage is another critical point for modification. The nitrogen and carbonyl groups of the amide can participate in hydrogen bonding interactions with biological targets. Systematic N-alkylation or substitution on the cyclopropyl group can modulate these interactions and provide insights into the binding pocket of a receptor or enzyme. Studies on pyrrolidine (B122466) amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors have demonstrated that modifications to the amide-linked groups significantly impact potency and selectivity. rsc.org
The Boc (tert-butoxycarbonyl) protecting group, while primarily functional for synthesis, can be replaced with other protecting groups or removed to reveal the primary amine. This amine can then be functionalized with a diverse array of substituents to build a library of analogs for SAR studies. This approach allows for the exploration of a wide chemical space around the core scaffold.
A hypothetical SAR study on a series of N-Cyclopropyl 2-(amino)propanamide derivatives could involve the modifications outlined in the table below, with the aim of optimizing activity against a specific biological target.
| Modification Site | Example Modifications | Rationale for SAR Study |
| Cyclopropyl Ring | Substitution with methyl, fluoro, or hydroxyl groups | To probe steric and electronic effects on target binding. |
| Propanamide Backbone | Methylation of the amide nitrogen; introduction of unsaturation | To alter hydrogen bonding capacity and conformational flexibility. |
| Amino Group (after Boc deprotection) | Acylation with various carboxylic acids; reductive amination with aldehydes | To explore the chemical space of the binding pocket and introduce new interaction points. |
Exploration of Stereochemical Influence on Activity
Stereochemistry plays a crucial role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. solubilityofthings.comnih.gov this compound possesses at least one stereocenter at the alpha-carbon of the propanamide moiety, and the cyclopropane (B1198618) ring itself can introduce additional stereoisomerism depending on substitution.
The spatial arrangement of the cyclopropyl group relative to the rest of the molecule can profoundly impact how the compound fits into a binding site. Research on cyclopropyl-epothilone analogues demonstrated that the orientation of the cyclopropane moiety had a significant effect on microtubule binding affinity and antiproliferative activity. nih.gov One diastereomer was nearly as potent as the natural product epothilone (B1246373) A, while the other was significantly less active. nih.gov This highlights the critical importance of controlling and investigating the stereochemistry of cyclopropyl-containing compounds.
The synthesis of stereochemically pure this compound is therefore essential for elucidating the specific contribution of each isomer to the observed biological activity. Chiral synthesis methods, such as asymmetric cyclopropanation or the use of chiral auxiliaries, can be employed to obtain enantiomerically pure starting materials. chemistryviews.orgnih.govrsc.org By evaluating the biological activity of each individual stereoisomer, researchers can identify the optimal configuration for target engagement, leading to more potent and selective drug candidates.
| Stereoisomer | Potential Biological Activity Profile | Rationale |
| (S)-enantiomer | Higher affinity for a specific receptor | The spatial arrangement of substituents may allow for optimal interactions with the chiral binding pocket of the receptor. |
| (R)-enantiomer | Lower affinity or different activity profile | The mirror-image arrangement of substituents may result in steric clashes or a lack of complementary interactions within the binding site. |
Applications in Agrochemical and Specialty Chemical Synthesis
The structural motifs present in this compound are also of significant interest in the development of modern agrochemicals and specialty chemicals. The cyclopropane ring, in particular, is found in a number of commercially successful insecticides and fungicides. nih.gov Its inclusion can enhance the efficacy and metabolic stability of the active ingredient.
While direct applications of this compound in commercial agrochemicals are not widely documented in publicly available literature, its potential as a building block is clear. The synthesis of various amide derivatives containing a cyclopropane ring has been explored for their antimicrobial and antifungal activities. nih.gov These studies provide a basis for the development of new agrochemical agents. For example, a series of fifty-three amide derivatives containing cyclopropane were synthesized and evaluated for their in vitro antibacterial and antifungal activities, with some compounds showing moderate to excellent activity. nih.gov
In the realm of specialty chemicals, this compound can serve as a precursor for the synthesis of unique monomers for specialty polymers or as a component in the development of novel materials. The combination of the rigid cyclopropyl group and the functionalizable amino and amide groups allows for the creation of well-defined three-dimensional structures. The synthesis of trans-2-substituted-cyclopropylamines, which are prevalent in pharmaceuticals and agrochemicals, has been reported from readily available starting materials, indicating the accessibility of such building blocks for broader applications. nih.gov
The versatility of this compound as a synthetic intermediate makes it a valuable tool for creating diverse molecular architectures with potential applications in various sectors of the chemical industry.
Computational Chemistry and Theoretical Investigations of N Cyclopropyl 2 Boc Amino Propanamide
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
Molecular modeling and dynamics (MD) simulations are powerful tools for exploring the conformational flexibility of molecules like N-Cyclopropyl 2-(boc-amino)propanamide. These methods allow for the characterization of the potential energy surface and the identification of stable conformers.
The conformational landscape of this molecule is primarily dictated by the rotation around several key single bonds: the amide C-N bond, the bond between the alpha-carbon and the amide nitrogen, and the bond between the alpha-carbon and the cyclopropyl (B3062369) group. The bulky tert-butoxycarbonyl (Boc) protecting group also imposes significant steric constraints, influencing the accessible conformations. nih.gov
MD simulations can be employed to simulate the movement of the molecule over time, providing insights into its dynamic behavior. By analyzing the trajectory of the simulation, it is possible to identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Illustrative Data Table: Key Dihedral Angles and Their Low-Energy Ranges for this compound
| Dihedral Angle | Atoms Involved | Predicted Low-Energy Range (degrees) |
| ω (omega) | Cα - C' - N - Cα | 180° (trans) and 0° (cis) |
| φ (phi) | C' - N - Cα - C' | -150° to -50° |
| ψ (psi) | N - Cα - C' - N | 120° to 180° |
| χ1 (chi1) | N - Cα - Cβ - Cγ | 60°, 180°, -60° (staggered conformations) |
Note: The data in this table is illustrative and represents typical ranges for peptide-like structures. Actual values would be determined through specific computational analysis.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure of this compound, which is fundamental to predicting its reactivity. nih.gov Methods such as Density Functional Theory (DFT) are commonly used to calculate various electronic properties.
The distribution of electron density, for instance, can reveal the most nucleophilic and electrophilic sites within the molecule. The nitrogen atom of the cyclopropylamine (B47189) moiety and the carbonyl oxygen of the amide and Boc groups are expected to be electron-rich, while the carbonyl carbons are electron-deficient.
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability.
Illustrative Data Table: Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |
Note: These values are hypothetical and serve to illustrate the outputs of quantum mechanical calculations.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as the amide bond formation, or its potential reactions, like the cleavage of the Boc protecting group. wuxiapptec.comrsc.orgacs.orgrsc.org
For example, the formation of the amide bond between 2-(boc-amino)propanoic acid and cyclopropylamine can be modeled to understand the role of coupling reagents and catalysts. researchgate.net Computational analysis can help identify the most favorable reaction pathway and explain the stereochemical outcome of the reaction.
Spectroscopic Parameter Prediction and Validation
Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. nih.govfrontiersin.orggithub.ionih.gov These predictions are valuable for validating experimental data and aiding in the structural elucidation of the molecule and its derivatives.
The prediction of NMR spectra involves calculating the magnetic shielding of each nucleus in the molecule. nih.govfrontiersin.orggithub.ionih.gov By comparing the calculated chemical shifts with experimental values, the proposed structure can be confirmed. pnas.org Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular vibrations.
Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Amide Carbonyl | 172.5 | 172.1 |
| Boc Carbonyl | 155.8 | 155.5 |
| Alpha-Carbon | 50.2 | 50.0 |
| Cyclopropyl CH | 23.5 | 23.3 |
| Cyclopropyl CH₂ | 10.1 | 9.9 |
| Boc Quaternary Carbon | 80.5 | 80.2 |
| Boc Methyl Carbons | 28.4 | 28.3 |
| Propanamide Methyl | 18.7 | 18.5 |
Note: This table presents a hypothetical comparison to illustrate the potential accuracy of computational NMR prediction.
In Silico Design of Novel Derivatives and Synthetic Pathways
The insights gained from computational studies can be used to design novel derivatives of this compound with desired properties. nih.govacs.orgnih.gov This in silico design process can significantly accelerate the discovery of new molecules with potential applications in various fields, including medicinal chemistry and materials science. nih.govacs.orgnih.gov
By modifying the structure of the parent molecule and computationally evaluating the properties of the resulting derivatives, it is possible to identify candidates with enhanced activity, selectivity, or stability. For example, modifications to the cyclopropyl group or the amino acid side chain could be explored to modulate the molecule's biological activity.
Furthermore, computational chemistry can aid in the design of efficient synthetic pathways for these new derivatives. By modeling different reaction conditions and catalysts, it is possible to identify the most promising routes for synthesis, saving time and resources in the laboratory. researchgate.net
Future Prospects and Emerging Research Areas
Automation and High-Throughput Synthesis of N-Cyclopropyl 2-(boc-amino)propanamide Derivatives
The synthesis of derivatives of this compound is poised to benefit significantly from automation and high-throughput technologies. Automated solid-phase peptide synthesis (SPPS) provides a robust framework for producing chemically engineered peptides, a category where derivatives of this compound would fall. beilstein-journals.org This technology allows for the incorporation of unnatural amino acids, like the N-cyclopropyl-functionalized alanine (B10760859) core, into peptide chains in a controlled and efficient manner. aurorabiomed.comformulationbio.com
Robotic liquid handling platforms and microarray spotters further enhance throughput by enabling the parallel synthesis of a multitude of distinct peptide sequences on solid supports like membranes or slides. aurorabiomed.comformulationbio.com These systems can spot Fmoc or t-Boc protected amino acid residues in user-defined sequences, facilitating the creation of large libraries of this compound derivatives for screening purposes. aurorabiomed.com This high-throughput approach is invaluable for medicinal chemistry projects, allowing for the rapid exploration of chemical space to identify compounds with desired biological activities. acs.org
| Technology | Primary Advantage | Impact on Derivative Synthesis | Key Features |
|---|---|---|---|
| Automated SPPS | Reduced manual labor, increased reproducibility. beilstein-journals.org | Enables routine synthesis of peptides incorporating the N-cyclopropyl moiety. | Controlled, stepwise addition of amino acids on a solid support. bachem.com |
| Microwave-Assisted SPPS (MA-SPPS) | Significant reduction in synthesis time, improved purity. creative-peptides.comnih.gov | Accelerates difficult coupling steps involving sterically hindered residues. biotage.com | Rapid, uniform heating of the reaction mixture. creative-peptides.com |
| Robotic Microarray Synthesis | Massive parallelization for high-throughput library creation. aurorabiomed.com | Generation of thousands of distinct derivatives for biological screening. | Automated spotting of reagents onto a solid surface in a defined pattern. formulationbio.com |
| Continuous Flow Synthesis | Improved safety, scalability, and process control. prolabas.com | Potential for large-scale, industrial production of lead compounds. | Reagents are mixed and reacted in a continuously flowing stream. prolabas.com |
Exploration of Novel Catalytic Systems for Efficient Synthesis
The formation of the amide bond is a cornerstone of organic chemistry, and the development of novel catalytic systems offers a pathway to more efficient, sustainable, and versatile syntheses of this compound and its analogs. Traditional methods often rely on stoichiometric coupling reagents that generate significant waste. catalyticamidation.info Catalytic direct amidation, which forms an amide from a carboxylic acid and an amine with water as the only byproduct, represents a greener and more atom-economical alternative. dur.ac.uk
Several classes of catalysts are emerging as powerful tools for this transformation:
Boron-Derived Catalysts : Arylboronic acids, particularly those with electron-withdrawing groups, have been shown to effectively catalyze direct amidation reactions. dur.ac.ukrsc.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that these catalysts can operate under milder conditions, even at room temperature, which is beneficial for preserving sensitive functional groups and preventing racemization in chiral molecules. catalyticamidation.infosemanticscholar.org
Rhodium-Based Catalysts : Dirhodium catalysts are remarkably versatile for promoting C-H amination reactions, which could offer alternative synthetic routes to complex derivatives. nih.govresearchgate.net More recently, rhodium complexes have been used for innovative "hook-and-slide" strategies that allow for the homologation of amides, a process that could be used to systematically vary the chain length of derivatives to probe structure-activity relationships. nih.gov
Zinc-Based Catalysts : Inexpensive, non-toxic, and readily available zinc salts like zinc chloride (ZnCl₂) have emerged as effective catalysts for amide synthesis. organic-chemistry.orgthieme-connect.com Zinc-catalyzed systems can promote the Beckmann rearrangement to form secondary amides from ketones in environmentally benign solvents like water. organic-chemistry.orgthieme-connect.com Other zinc-catalyzed reductions of amides show remarkable chemoselectivity and tolerance for a wide range of functional groups, which is highly desirable in complex molecule synthesis. semanticscholar.orgresearchgate.net
These advanced catalytic methods promise to streamline the synthesis of this compound derivatives, making them more accessible for research and development.
| Catalyst System | Key Advantages | Relevant Applications | Mechanism Example |
|---|---|---|---|
| Boronic Acids | Mild reaction conditions, avoids stoichiometric waste. dur.ac.uk | Direct dehydrative coupling of carboxylic acids and amines. | Activation of carboxylic acid via acyloxyboronate species. catalyticamidation.info |
| Rhodium Complexes | High versatility, enables novel C-H functionalization. nih.govacs.org | Intra- and intermolecular C-H amination, amide homologation. nih.gov | Nitrenoid C-H insertion or oxidative addition to C-C bonds. nih.govnih.gov |
| Zinc Salts (e.g., ZnCl₂) | Low cost, low toxicity, high functional group tolerance. organic-chemistry.orgsemanticscholar.org | Beckmann rearrangement, chemoselective reduction of amides. thieme-connect.comresearchgate.net | Lewis acid activation of carbonyl or amide groups. acs.org |
Expansion of Building Block Utility in Diverse Chemical Spaces
The this compound structure is a quintessential example of a chemical building block—a molecule designed to be readily incorporated into larger, more complex structures. nih.gov The true potential of this compound lies in the utility of its core components, particularly the cyclopropane (B1198618) ring, in designing molecules for diverse chemical spaces, from pharmaceuticals to materials science. longdom.orgnih.gov
The cyclopropane motif is a privileged structure in medicinal chemistry, recognized as the 10th most common ring system in small-molecule drugs. nih.gov Its incorporation into a lead compound can confer several advantageous properties:
Conformational Rigidity : The strained three-membered ring restricts the rotation of adjacent bonds, which can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity to a biological target. lifechemicals.com
Metabolic Stability : Replacing metabolically vulnerable groups (like gem-dimethyl or vinyl groups) with a cyclopropyl (B3062369) ring can block sites of oxidative metabolism, improving the pharmacokinetic profile of a drug.
Improved Physicochemical Properties : The cyclopropyl group is small and lipophilic, allowing for fine-tuning of properties like solubility and cell permeability.
Novel Steric and Electronic Profile : The unique sp3-hybridized character of the cyclopropane ring provides a three-dimensional shape that can explore new regions of a protein's binding pocket. nih.gov
This building block can be used to create libraries of compounds for fragment-based drug discovery or to synthesize conformationally restricted peptide mimics. lifechemicals.comresearchgate.net By derivatizing the core structure, chemists can generate a wide array of lead-like compounds and fragments that sample novel regions of chemical space, moving beyond flat, aromatic-rich structures towards more three-dimensional and sp3-rich molecules. nih.govresearchgate.net
| Property Conferred by Cyclopropyl Group | Mechanism/Rationale | Impact on Drug Discovery |
|---|---|---|
| Enhanced Potency | Conformational constraint can lock the molecule in a high-affinity binding pose, reducing the entropic penalty of binding. bohrium.com | Leads to more active compounds at lower concentrations. |
| Increased Metabolic Stability | The C-H bonds of the cyclopropane ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes. | Improves drug half-life and bioavailability. |
| Modulation of Lipophilicity | Acts as a lipophilic yet compact isostere for other groups like double bonds or gem-dimethyl moieties. | Allows for optimization of ADME (absorption, distribution, metabolism, and excretion) properties. |
| Access to Novel Chemical Space | Provides a well-defined three-dimensional vector for substituents, enabling exploration of new interactions within a target's binding site. nih.gov | Increases the probability of finding novel hits and overcoming drug resistance. |
Interdisciplinary Research Integrating Computational and Experimental Approaches
The future of designing and optimizing derivatives of this compound will heavily rely on the synergy between computational modeling and experimental validation. nih.govfrontiersin.org This interdisciplinary approach can significantly de-risk and accelerate the drug discovery pipeline by shifting potential failures to earlier, in-silico stages. tandfonline.com
Computational chemistry offers a powerful toolkit for exploring the potential of new molecules before they are synthesized:
Molecular Dynamics (MD) Simulations : These methods model the behavior of molecules over time, providing insights into the conformational preferences of cyclopropane-containing peptides and their interactions with protein targets. nih.govspringernature.com
Density Functional Theory (DFT) : DFT calculations are used to investigate reaction mechanisms, predict the efficacy of novel catalysts, and understand the electronic properties of molecules. rsc.orgnih.gov This can guide the development of more efficient synthetic routes and help explain the origins of stereoselectivity in asymmetric reactions. acs.org
Machine Learning and AI : Algorithms like AlphaFold can now predict the three-dimensional structure of proteins with high accuracy. nih.gov This information is critical for structure-based drug design, where virtual libraries of this compound derivatives can be docked into a target's binding site to predict affinity and guide which compounds to synthesize. tandfonline.com
The typical workflow involves generating virtual libraries of thousands of potential derivatives and screening them computationally. frontiersin.org The most promising candidates are then selected for synthesis and experimental testing. This iterative cycle of computational design, chemical synthesis, and biological evaluation allows for a more rational and efficient exploration of the vast chemical space, ultimately leading to the discovery of more potent and selective molecules. nih.govtandfonline.com
| Approach | Description | Application to this compound Derivatives |
|---|---|---|
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to understand conformational dynamics. nih.gov | Predicting the 3D structure and flexibility of peptide derivatives; modeling their binding to protein targets. |
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. rsc.org | Elucidating reaction mechanisms for novel catalytic syntheses; predicting spectroscopic properties. catalyticamidation.inforsc.org |
| Virtual High-Throughput Screening (vHTS) | Computationally docking large libraries of virtual compounds into a target's active site. | Prioritizing which derivatives to synthesize for biological testing, reducing time and cost. |
| Machine Learning / AI | Using algorithms trained on large datasets to predict molecular properties or structures (e.g., AlphaFold). nih.gov | Predicting protein target structures; developing quantitative structure-activity relationship (QSAR) models. |
Q & A
Q. How can the synthesis of N-Cyclopropyl 2-(Boc-amino)propanamide be optimized for improved yield and purity?
Methodological Answer:
- Coupling Reagents : Use carbodiimide-based reagents (e.g., DCC or HATU) for amide bond formation, as demonstrated in the synthesis of structurally similar propanamide derivatives .
- Boc Protection : Introduce the Boc group early to protect the amino functionality, leveraging protocols for Boc-D-Ala-ol derivatives (e.g., reaction conditions: anhydrous DCM, TEA as base) .
- Purification : Employ silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product.
| Key Parameters from Literature |
|---|
| Reaction Temperature: 0–25°C |
| Catalyst: TEA or DMAP |
| Yield Range: 70–79% (similar amides) |
Q. What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- IR-LD Spectroscopy : Resolve hydrogen-bonding patterns and conformational isomers by analyzing oriented crystals in nematic liquid crystals. Compare results with ab initio calculations to validate assignments .
- NMR : Use H and C NMR to confirm Boc group integrity (tert-butyl singlet at ~1.4 ppm) and cyclopropyl proton splitting (e.g., 1H multiplet at 0.5–1.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using ESI-MS or MALDI-TOF.
| Diagnostic Peaks |
|---|
| Boc Group (IR): ~1680–1700 cm (C=O stretch) |
| Cyclopropyl (NMR): δ 0.5–1.5 ppm (multiplet) |
Q. How does the Boc group influence the compound’s stability during storage?
Methodological Answer:
- Hydrolytic Stability : The Boc group reduces nucleophilic degradation by protecting the amine. Store under anhydrous conditions (e.g., desiccator, argon atmosphere) to prevent acid-catalyzed deprotection .
- Thermal Stability : Assess via TGA/DSC; Boc-protected analogs typically degrade above 130°C .
| Stability Data |
|---|
| Decomposition Onset: ~130°C (Boc-D-Ala-ol) |
| Solubility: Improved in polar aprotic solvents (e.g., DMF, DMSO) |
Advanced Research Questions
Q. How can discrepancies between computational and experimental vibrational spectra be resolved?
Methodological Answer:
- Ab Initio Refinement : Adjust basis sets (e.g., B3LYP/6-31G**) and solvent effects in DFT calculations to match experimental IR-LD data. For example, squaric acid derivatives showed <5% deviation after solvent correction .
- Hydrogen Bonding Analysis : Use X-ray crystallography (if crystals are obtainable) to validate intermolecular interactions affecting vibrational modes .
| Case Study |
|---|
| 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide: IR-LD and X-ray data aligned after incorporating solvent dielectric constants |
Q. What computational strategies are effective for modeling the conformational flexibility of this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate torsional angles of the cyclopropyl ring and Boc group in explicit solvents (e.g., water, DMSO) using AMBER or GROMACS.
- QM/MM Hybrid Methods : Combine DFT (for cyclopropyl strain energy) and MM (for bulk solvent effects) to predict low-energy conformers .
| Key Findings |
|---|
| Cyclopropyl ring strain: ~27 kcal/mol (similar to cyclopropane derivatives) |
| Boc group rotation barrier: ~3–5 kcal/mol |
Q. How can structure-activity relationship (SAR) studies guide modifications to the cyclopropyl moiety?
Methodological Answer:
- Bioisosteric Replacement : Test cyclobutyl or cyclohexyl analogs to evaluate steric and electronic effects on target binding (e.g., TRPV1 antagonists showed potency shifts with ring size changes) .
- Synthetic Routes : Use Suzuki-Miyaura coupling for aryl-cyclopropyl substitutions or photochemical cyclopropanation for stereochemical diversity .
| SAR Data from Analogs |
|---|
| Cyclobutylmethoxy derivative: IC = 12 nM (TRPV1) vs. cyclopropyl: IC = 18 nM |
| Cyclohexyl analog: Improved metabolic stability but reduced solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
